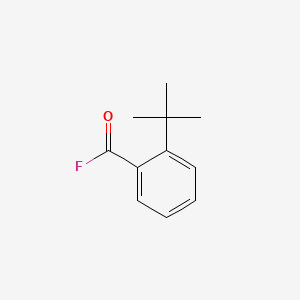

Benzoyl fluoride, 2-(1,1-dimethylethyl)-

Description

BenchChem offers high-quality Benzoyl fluoride, 2-(1,1-dimethylethyl)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Benzoyl fluoride, 2-(1,1-dimethylethyl)- including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C11H13FO |

|---|---|

Molecular Weight |

180.22 g/mol |

IUPAC Name |

2-tert-butylbenzoyl fluoride |

InChI |

InChI=1S/C11H13FO/c1-11(2,3)9-7-5-4-6-8(9)10(12)13/h4-7H,1-3H3 |

InChI Key |

GJMGCYOWCKRSSZ-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)C1=CC=CC=C1C(=O)F |

Origin of Product |

United States |

As a Substrate:attempting to Perform a Friedel Crafts Acylation on the Aromatic Ring of 2 Tert Butylbenzoyl Fluoride is Generally Not Feasible. a Major Limitation of the Friedel Crafts Reaction is That It Fails on Strongly Deactivated Aromatic Rings.libretexts.orgthe Fluoroformyl Group is a Potent Deactivating Group, Which Reduces the Nucleophilicity of the Benzene Ring to the Point Where It Will Not Attack the Acylium Ion Electrophile.nih.govlibretexts.orgtherefore, Under Standard Friedel Crafts Conditions, 2 Tert Butylbenzoyl Fluoride Would Be Unreactive As a Substrate.

Radical Reactions and Single-Electron Transfer Processes

While the chemistry of benzoyl fluorides is often dominated by ionic pathways, their involvement in radical reactions and single-electron transfer (SET) processes, although less common, presents an intriguing area of mechanistic investigation. The presence of the bulky 2-(1,1-dimethylethyl) group can be expected to sterically and electronically influence the course of these reactions.

Research into the radical reactions of benzoyl fluorides has explored their formation through radical pathways. For instance, a catalyst-free photochemical method has been developed for the fluorination of benzaldehydes to their corresponding benzoyl fluorides. chemrxiv.org This transformation is proposed to proceed through a radical-based mechanism where UV-A irradiation facilitates the generation of a radical species from a fluorinating reagent like Selectfluor. This radical then abstracts the aldehydic hydrogen to form a benzoyl radical, which is subsequently trapped by a fluorine source. The efficiency and selectivity of such reactions can be influenced by the substitution pattern on the aromatic ring.

In the context of Benzoyl fluoride (B91410), 2-(1,1-dimethylethyl)-, the bulky tert-butyl group at the ortho position would likely exert significant steric hindrance around the carbonyl center. This could influence the approach of radical species and potentially affect reaction rates. Electronically, the electron-donating nature of the tert-butyl group could stabilize a benzoyl radical intermediate, should one be formed.

Single-electron transfer processes involving benzoyl fluorides are another area of mechanistic interest. Although direct studies on 2-(1,1-dimethylethyl)benzoyl fluoride are not extensively documented, analogies can be drawn from related systems. For example, in the context of sulfonyl fluoride chemistry, photocatalytic methods have been shown to involve single-electron transfer to generate radical intermediates. nih.gov A similar SET event with a substituted benzoyl fluoride could, in principle, lead to a radical anion, which could then undergo further transformations. The electrochemical properties of the molecule, influenced by substituents, would be a key determinant in the feasibility of such a process.

Acid-Base Catalysis in Benzoyl Fluoride Transformations

The reactivity of Benzoyl fluoride, 2-(1,1-dimethylethyl)- is significantly influenced by the presence of acids and bases, which can catalyze a variety of transformations, most notably hydrolysis and related nucleophilic acyl substitution reactions.

Brønsted Acid Catalysis:

The hydrolysis of benzoyl fluoride is subject to catalysis by Brønsted acids. Mechanistic studies on the hydrolysis of benzoyl fluoride in dioxane-water mixtures have revealed the operation of two distinct mechanisms depending on the concentration of the hydronium ion ([H₃O⁺]). rsc.orgrsc.org

At high acid concentrations, a unimolecular (A-1) mechanism is proposed. This involves a rapid, reversible protonation of the carbonyl oxygen, followed by a rate-determining dissociation of the C-F bond to form a resonance-stabilized acylium ion. This highly electrophilic intermediate is then rapidly attacked by water. The bulky 2-(1,1-dimethylethyl) group would likely stabilize the positive charge on the acylium ion through hyperconjugation and inductive effects, potentially favoring this pathway.

In media with lower acid concentrations but rich in the organic co-solvent (dioxane), a termolecular mechanism (A-AC-3) has been suggested. rsc.org This pathway is thought to involve a concerted attack of a water molecule on the protonated benzoyl fluoride, with another water molecule acting as a general base to accept a proton.

The rates of these catalyzed hydrolyses are sensitive to the electronic effects of substituents on the benzene (B151609) ring. The table below summarizes the proposed mechanisms for the acid-catalyzed hydrolysis of benzoyl fluoride.

| Condition | Proposed Mechanism | Key Intermediate | Influence of 2-tert-Butyl Group |

| High [H₃O⁺] | A-1 (Unimolecular) | Acylium ion | Stabilization of the acylium ion |

| Low [H₃O⁺] in dioxane-rich media | A-AC-3 (Termolecular) | Protonated benzoyl fluoride-water complex | Steric hindrance to nucleophilic attack |

Lewis Acid Catalysis:

Strong Lewis acids can interact with benzoyl fluorides to generate highly reactive acylium ions. nih.govnih.gov This is a key step in reactions such as Friedel-Crafts acylation. The interaction involves the coordination of the Lewis acid to the fluorine atom, facilitating the cleavage of the C-F bond and the formation of the [ArCO]⁺ cation and a complex counter-ion (e.g., [As₂F₁₁]⁻). nih.govnih.gov

The steric bulk of the 2-(1,1-dimethylethyl) group could influence the formation and stability of Lewis acid adducts. While the tert-butyl group's electron-donating character would stabilize the resulting acylium ion, its size might hinder the approach of a bulky Lewis acid to the fluorine atom. This steric effect has been observed in the formation of Lewis acid adducts with substituted pyridines, where bulky ortho-substituents can lead to the formation of frustrated Lewis pairs instead of classical adducts. acs.org

The general scheme for Lewis acid-catalyzed acylium ion formation is as follows:

Where LA represents a Lewis acid.

The interplay of steric and electronic effects of the 2-(1,1-dimethylethyl) substituent is therefore crucial in dictating the mechanism and outcome of acid-catalyzed reactions of this particular benzoyl fluoride derivative.

Mechanistic Investigations of Benzoyl Fluoride, 2 1,1 Dimethylethyl Reactions

Nucleophilic Acyl Substitution Pathways

In the context of nucleophilic acyl substitution, acyl fluorides exhibit a unique balance between stability and reactivity. researchgate.netnih.gov While the fluoride (B91410) ion is typically considered a poor leaving group in nucleophilic aliphatic substitution (SN1 and SN2) reactions due to the high strength of the carbon-fluorine bond and the high charge density of the F⁻ ion, its role in acyl substitution is more complex. preply.comubc.ca

The reactivity of acyl derivatives in nucleophilic acyl substitution is largely governed by the electrophilicity of the carbonyl carbon and the stability of the leaving group. libretexts.orgyoutube.com Several key factors define the role of fluorine:

Inductive Effect : Fluorine is the most electronegative element, and its strong negative inductive effect significantly increases the partial positive charge on the carbonyl carbon. stackexchange.com This enhances the carbon's electrophilicity, making it more susceptible to nucleophilic attack.

Bond Strength : The C-F bond is exceptionally strong, which contributes to the relative stability of acyl fluorides compared to other acyl halides like acyl chlorides and bromides. researchgate.netresearchgate.net This stability allows for more controlled reactions and fewer side products. beilstein-journals.org

The 2-(1,1-dimethylethyl) group, commonly known as the ortho-tert-butyl group, exerts a profound influence on the reaction pathways of the title compound, primarily through steric hindrance. researchgate.net This bulky substituent is positioned adjacent to the reactive fluoroformyl center, creating a sterically crowded environment.

The table below illustrates how increasing steric bulk at the ortho position generally decreases the rate of reaction for substituted benzoyl derivatives.

| Ortho Substituent | Relative Rate of Hydrolysis | Steric Hindrance Level |

|---|---|---|

| -H | 1.00 | Low |

| -CH3 | 0.15 | Medium |

| -CH(CH3)2 | 0.03 | High |

| -C(CH3)3 | <0.01 | Very High |

Stereochemical Effects: In reactions involving chiral nucleophiles or catalysts, the ortho-tert-butyl group can play a critical role in directing the stereochemical outcome. By blocking one face of the planar carbonyl group more effectively than the other, it can induce facial selectivity in the nucleophilic attack. This can lead to the preferential formation of one enantiomer or diastereomer over another, making it a useful tool in asymmetric synthesis.

The mechanism of nucleophilic acyl substitution proceeds via a high-energy tetrahedral intermediate, and the transition states leading to and from this intermediate dictate the reaction's kinetics. libretexts.orgyoutube.com For Benzoyl fluoride, 2-(1,1-dimethylethyl)-, the energies of these transition states are significantly influenced by both the fluorine atom and the ortho-tert-butyl group.

The first, and often rate-determining, step is the attack of the nucleophile to form the tetrahedral intermediate. libretexts.org The transition state for this step involves the partial formation of a bond between the nucleophile and the carbonyl carbon, and the partial breaking of the C=O π-bond.

Fluorine's Influence : The strong electron-withdrawing nature of fluorine stabilizes the developing negative charge on the carbonyl oxygen in the transition state. This electronic effect lowers the energy of the transition state, which would otherwise be higher due to the loss of carbonyl resonance energy.

Ortho-tert-Butyl Group's Influence : The bulky tert-butyl group leads to significant steric strain in the transition state. researchgate.net As the nucleophile approaches the carbonyl carbon, it forces the tert-butyl group and other substituents into closer proximity, creating van der Waals repulsion. This steric clash increases the potential energy of the transition state, thereby increasing the activation energy and slowing the reaction rate, as noted in the previous section.

The second transition state occurs during the collapse of the tetrahedral intermediate, where the leaving group is expelled and the carbonyl double bond is reformed. The stability of the departing fluoride ion, solvated by the reaction medium, influences the energy of this second transition state. While fluoride is not an ideal leaving group, the reformation of the highly stable carbonyl group provides a strong thermodynamic driving force for this step. yorku.ca

Electrophilic Aromatic Substitution with Benzoyl Fluoride, 2-(1,1-Dimethylethyl)-

Electrophilic aromatic substitution (EAS) involves the replacement of a hydrogen atom on the aromatic ring with an electrophile. masterorganicchemistry.commasterorganicchemistry.com The reaction proceeds via a two-step mechanism: initial attack by the aromatic π-system on the electrophile to form a resonance-stabilized carbocation intermediate (arenium ion), followed by deprotonation to restore aromaticity. msu.edu The existing substituents on the ring—the fluoroformyl group and the tert-butyl group—determine the rate and regioselectivity of the reaction. cognitoedu.org

The position of attack by an incoming electrophile is determined by the combined electronic effects of the substituents already present on the benzene (B151609) ring.

Tert-Butyl Group : As an alkyl group, the tert-butyl substituent is an activating group and an ortho, para-director. stackexchange.compressbooks.pub It donates electron density to the ring via an inductive effect, stabilizing the positively charged arenium ion intermediate when attack occurs at the ortho or para positions. However, due to its significant steric bulk, it strongly disfavors attack at the adjacent ortho positions (positions 1 and 3). pressbooks.publibretexts.org Consequently, substitution is overwhelmingly directed to the para position (position 5). msu.edu

Fluoroformyl Group (-COF) : The fluoroformyl group is a powerful electron-withdrawing group due to the electronegativity of both the oxygen and fluorine atoms and the resonance effect of the carbonyl. Such groups are deactivating and are meta-directors. cognitoedu.org They withdraw electron density from the ring, particularly at the ortho and para positions, making the meta positions (3 and 5) the least deactivated and therefore the most favorable sites for electrophilic attack.

Combined Influence : In 2-tert-butylbenzoyl fluoride, the two groups work together to direct incoming electrophiles. The tert-butyl group directs para to position 5, while the fluoroformyl group directs meta to positions 3 and 5. Both groups thus favor substitution at positions 3 and 5. Given the significant steric hindrance from the tert-butyl group at position 2, attack at position 5 is generally the most favored outcome. However, the strong deactivating nature of the fluoroformyl group means that forcing conditions are typically required for any electrophilic aromatic substitution to occur.

The following table shows typical product distributions for the nitration of related monosubstituted benzenes, highlighting the directing effects.

| Substrate | % Ortho Product | % Meta Product | % Para Product |

|---|---|---|---|

| tert-butylbenzene | 16% | 8% | 75% |

| Benzoic Acid (-COOH) | 22% | 76% | 2% |

The term "Friedel-Crafts acylation" can refer to two distinct processes in the context of Benzoyl fluoride, 2-(1,1-dimethylethyl)-: its use as an acylating agent or its use as a substrate.

Advanced Spectroscopic and Structural Elucidation Techniques

Elucidating Conformational Preferences via High-Resolution NMR Spectroscopy

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for probing the conformational preferences of molecules in solution. In the case of 2-(1,1-dimethylethyl)benzoyl fluoride (B91410), the significant steric bulk of the ortho-tert-butyl group is expected to heavily influence the orientation of the acyl fluoride moiety relative to the benzene (B151609) ring.

Due to the steric hindrance, free rotation around the C(aryl)-C(carbonyl) bond is restricted. This leads to a preferred conformation where the carbonyl group is twisted out of the plane of the aromatic ring to minimize steric strain with the adjacent tert-butyl group. This twisting can be investigated by analyzing the chemical shifts and coupling constants in both ¹H and ¹³C NMR spectra.

Table 1: Predicted ¹³C NMR Chemical Shift Ranges for 2-(1,1-dimethylethyl)benzoyl fluoride (based on analogue data)

| Carbon Atom | Predicted Chemical Shift (ppm) | Notes |

|---|---|---|

| Carbonyl (C=O) | 160-170 | The acyl fluoride carbon is expected to be significantly downfield. |

| Aromatic C-1 (ipso to C=O) | 130-140 | Substituent effect of the acyl fluoride group. |

| Aromatic C-2 (ipso to t-Bu) | 145-155 | Significant downfield shift due to the bulky tert-butyl group. |

| Aromatic C-3 to C-6 | 125-135 | Complex splitting patterns are expected. |

| Quaternary t-Butyl | 35-45 | Characteristic chemical shift for the quaternary carbon. |

| Methyl (t-Butyl) | 30-35 | Characteristic chemical shift for the methyl carbons. |

The ¹H NMR spectrum would likely show a complex pattern for the aromatic protons due to the restricted rotation and the resulting magnetic inequivalence. The protons on the benzene ring would experience different shielding and deshielding effects depending on their proximity to the out-of-plane acyl fluoride and bulky tert-butyl groups.

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis and Hydrogen Bonding

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides detailed information about the functional groups present in a molecule and their bonding environment. For 2-(1,1-dimethylethyl)benzoyl fluoride, these techniques are crucial for identifying the characteristic vibrations of the acyl fluoride and the substituted benzene ring.

The most prominent feature in the IR spectrum is expected to be the strong absorption band corresponding to the C=O stretching vibration of the acyl fluoride. Due to the high electronegativity of the fluorine atom, this band is anticipated to appear at a higher frequency (typically 1800-1850 cm⁻¹) compared to the corresponding acyl chlorides or bromides. The steric hindrance from the ortho-tert-butyl group may cause a slight shift in this frequency due to the altered electronic and steric environment of the carbonyl group.

Raman spectroscopy, being particularly sensitive to non-polar bonds and symmetric vibrations, would be valuable for characterizing the vibrations of the aromatic ring and the tert-butyl group. horiba.com The C-C stretching vibrations of the benzene ring and the symmetric deformations of the methyl groups in the tert-butyl substituent would be expected to give rise to strong Raman signals.

Table 2: Predicted Vibrational Frequencies for 2-(1,1-dimethylethyl)benzoyl fluoride (based on analogue data)

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Expected Intensity (IR) | Expected Intensity (Raman) |

|---|---|---|---|

| C=O Stretch (Acyl Fluoride) | 1800 - 1850 | Strong | Medium |

| Aromatic C=C Stretch | 1450 - 1600 | Medium-Strong | Strong |

| C-F Stretch (Acyl Fluoride) | 1000 - 1100 | Strong | Weak |

| C-H Stretch (Aromatic) | 3000 - 3100 | Medium | Strong |

| C-H Stretch (Aliphatic) | 2850 - 3000 | Medium-Strong | Strong |

| CH₃ Bending (t-Butyl) | 1350 - 1470 | Medium | Medium |

Gas-Phase Ion Chemistry and Mass Spectrometry for Mechanistic Intermediates

Mass spectrometry provides valuable information about the molecular weight and fragmentation pattern of a compound, which aids in its structural elucidation. The gas-phase ion chemistry of 2-(1,1-dimethylethyl)benzoyl fluoride is expected to be dominated by fragmentation pathways influenced by the presence of the bulky tert-butyl group and the acyl fluoride moiety.

Upon electron ionization, the molecular ion peak is expected to be observed. A prominent fragmentation pathway would involve the loss of a methyl radical (•CH₃) from the tert-butyl group to form a stable tertiary carbocation. This is a common fragmentation pattern for compounds containing a tert-butyl group. core.ac.uk Another likely fragmentation is the loss of the fluorine radical (•F), followed by the loss of carbon monoxide (CO) to form a tert-butylphenyl cation. The "ortho effect," a phenomenon where adjacent substituents interact during fragmentation, may also lead to unique fragmentation patterns not observed in the meta or para isomers. nist.gov

The high-resolution mass spectrum would allow for the determination of the exact mass of the molecular ion and its fragments, confirming the elemental composition.

Table 3: Predicted Key Fragment Ions in the Mass Spectrum of 2-(1,1-dimethylethyl)benzoyl fluoride

| m/z | Proposed Fragment | Fragmentation Pathway |

|---|---|---|

| [M]⁺• | C₁₁H₁₃FO⁺• | Molecular Ion |

| [M - 15]⁺ | C₁₀H₁₀FO⁺ | Loss of •CH₃ from the tert-butyl group |

| [M - 19]⁺ | C₁₁H₁₃O⁺ | Loss of •F |

| [M - 47]⁺ | C₁₀H₁₃⁺ | Loss of •COF |

| [M - 57]⁺ | C₇H₅FO⁺ | Loss of •C(CH₃)₃ |

X-ray Crystallography of Stable Derivatives and Co-crystals for Solid-State Structure

X-ray crystallography provides definitive information about the solid-state structure of a molecule, including bond lengths, bond angles, and intermolecular interactions. While obtaining a suitable single crystal of the highly reactive 2-(1,1-dimethylethyl)benzoyl fluoride itself may be challenging, the analysis of stable derivatives or co-crystals can provide invaluable structural insights.

For instance, the crystal structure of a derivative like tert-butyl 2-benzoyl-2-methylpropanoate, which contains a benzoyl moiety, reveals a bent geometry with a significant dihedral angle between the phenyl ring and the ester group. nih.gov This observation supports the notion of steric hindrance forcing non-planar conformations. In a potential crystal structure of a 2-tert-butylbenzoyl derivative, the packing would likely be influenced by weak intermolecular interactions such as C-H···O or C-H···π interactions. researchgate.net

The formation of co-crystals with other molecules can facilitate crystallization and provide a means to study the solid-state conformation. For example, co-crystals of tert-butylbenzoic acid with other organic molecules have been successfully characterized by X-ray diffraction. iucr.org Analysis of such a co-crystal would reveal how the bulky tert-butyl group and the acyl fluoride (or a derivative functional group) influence the crystal packing and hydrogen bonding networks.

Table 4: Illustrative Crystallographic Data for a Hypothetical Co-crystal of a 2-tert-Butylbenzoyl Derivative (based on analogue data)

| Parameter | Hypothetical Value |

|---|---|

| Crystal System | Monoclinic or Triclinic |

| Space Group | P2₁/c or P-1 |

| a (Å) | 8.5 - 9.5 |

| b (Å) | 8.5 - 9.5 |

| c (Å) | 10.5 - 11.5 |

| α (°) | ~90 (for Monoclinic) |

| β (°) | 95 - 105 |

| γ (°) | ~90 (for Monoclinic) |

| Volume (ų) | 700 - 800 |

| Z | 2 or 4 |

This detailed structural information from X-ray crystallography would complement the solution-state data from NMR and provide a comprehensive understanding of the conformational behavior of 2-(1,1-dimethylethyl)benzoyl fluoride.

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations, particularly using Density Functional Theory (DFT), are instrumental in describing the electronic landscape of a molecule. These calculations reveal how electrons are distributed, which parts of the molecule are reactive, and the nature of its chemical bonds.

The Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to understanding a molecule's reactivity. The HOMO represents the ability to donate electrons, while the LUMO signifies the ability to accept electrons. The energy gap between these orbitals (HOMO-LUMO gap) is a crucial indicator of chemical stability; a larger gap implies higher stability and lower reactivity.

For 2-tert-butylbenzoyl fluoride (B91410), the HOMO is expected to be localized primarily on the benzene (B151609) ring, which is typical for aromatic systems. The electron-donating nature of the ortho-tert-butyl group would likely raise the energy of the HOMO compared to unsubstituted benzoyl fluoride, making the ring more susceptible to electrophilic attack. Conversely, the LUMO is anticipated to be centered on the carbonyl group (C=O) and the C-F bond, specifically the π* antibonding orbital of the C=O group. The electron-withdrawing acyl fluoride group makes the carbonyl carbon an electrophilic center. The steric bulk of the tert-butyl group may cause some distortion in the orbital shapes but the fundamental distribution is expected to remain.

| Orbital | Predicted Energy (Arbitrary Units) | Primary Localization | Implied Reactivity |

| HOMO | -6.5 eV | Benzene Ring, C-C bonds of tert-butyl group | Site for electrophilic attack |

| LUMO | -1.2 eV | π* orbital of the Carbonyl (C=O) group | Site for nucleophilic attack |

| HOMO-LUMO Gap | 5.3 eV | - | High kinetic stability |

Note: The energy values are hypothetical and serve for illustrative purposes to show expected relative differences.

Charge distribution analysis provides a quantitative measure of the partial charges on each atom, while the Molecular Electrostatic Potential (MEP) map offers a visual representation of the charge landscape. The MEP map is invaluable for predicting sites of nucleophilic and electrophilic attack.

In 2-tert-butylbenzoyl fluoride, the MEP would show a region of high negative potential (typically colored red) around the highly electronegative oxygen and fluorine atoms, indicating their role as sites for electrophilic or hydrogen-bond donor interactions. A significant region of positive potential (blue) would be located on the carbonyl carbon, confirming its electrophilic character. The aromatic ring would exhibit a moderately negative potential above and below the plane, characteristic of π-systems. The tert-butyl group, being largely nonpolar, would show a near-neutral potential (green). Quantum chemical calculations on the parent benzoyl fluoride have confirmed this general distribution, which would be modulated but not fundamentally changed by the addition of the tert-butyl group. nih.goviucr.org

Conformational Analysis and Energy Landscapes of Benzoyl Fluoride, 2-(1,1-Dimethylethyl)-

The presence of the bulky tert-butyl group at the ortho position introduces significant steric hindrance, which governs the molecule's preferred three-dimensional structure. Conformational analysis involves mapping the potential energy of the molecule as a function of the rotation around specific bonds.

The most critical conformational degree of freedom in 2-tert-butylbenzoyl fluoride is the rotation around the C(aryl)-C(carbonyl) single bond, defined by the dihedral angle (φ). Unlike unsubstituted benzoyl fluoride, which is planar, the 2-tert-butyl derivative cannot adopt a planar conformation without incurring severe steric clashes between the tert-butyl group and the carbonyl group. sdsu.edu

Computational scans of the potential energy surface would reveal that the lowest energy conformers are those where the carbonyl group is twisted significantly out of the plane of the benzene ring. The energy landscape would likely show two equivalent energy minima corresponding to the carbonyl group being twisted "up" or "down" relative to the ring. The transition state for interconversion between these minima would be the high-energy planar conformation. The rotational barrier is expected to be substantial due to the severe steric repulsion. Studies on similarly crowded systems confirm that such steric effects are dominant in determining conformation.

| Dihedral Angle (φ) | Relative Energy (kcal/mol) | Conformation Description |

| 0° / 180° | ~15-20 (High) | Planar (Transition State) - High steric clash |

| ~ ±60-70° | 0 (Low) | Skewed (Global Minimum) - Steric clash minimized |

| ~ ±110-120° | 0 (Low) | Skewed (Global Minimum) - Steric clash minimized |

| ±90° | ~2-3 (Intermediate) | Perpendicular (Local Maximum) |

Note: Energy values are hypothetical estimates based on principles of steric hindrance.

Reaction Pathway Modeling and Transition State Characterization

Computational chemistry allows for the detailed modeling of chemical reaction pathways, including the identification of transition states and the calculation of activation energies. A common reaction for acyl fluorides is nucleophilic acyl substitution. researchgate.netnih.gov

Modeling the reaction of 2-tert-butylbenzoyl fluoride with a nucleophile (e.g., hydroxide, OH⁻) would involve mapping the energy profile as the nucleophile approaches the electrophilic carbonyl carbon. The reaction would proceed through a high-energy tetrahedral intermediate, which is the transition state (or a species very close to it).

The steric hindrance from the ortho-tert-butyl group would play a crucial role. It would shield the carbonyl carbon, making the approach of the nucleophile more difficult. This steric shielding would raise the energy of the transition state, leading to a higher activation barrier and a slower reaction rate compared to an unhindered acyl fluoride like benzoyl fluoride. DFT calculations can precisely characterize the geometry and energy of this transition state, providing quantitative insights into the steric effect on reactivity.

Prediction of Spectroscopic Parameters (NMR Chemical Shifts, Vibrational Frequencies)

One of the most powerful applications of computational chemistry is the prediction of spectroscopic data, which can aid in the identification and characterization of molecules.

Methods like the Gauge-Including Atomic Orbital (GIAO) approach, often paired with DFT, can provide highly accurate predictions of NMR chemical shifts. researchgate.netnih.gov

¹H NMR: The aromatic region would show a complex multiplet pattern for the four protons on the benzene ring. The large tert-butyl group would cause distinct electronic and through-space effects, shifting the adjacent protons. The nine equivalent protons of the tert-butyl group would appear as a sharp singlet, likely around 1.3-1.5 ppm.

¹³C NMR: The spectrum would feature distinct signals for the carbonyl carbon (~160-165 ppm), the quaternary carbon of the tert-butyl group, the methyl carbons of the tert-butyl group, and the six unique carbons of the aromatic ring.

¹⁹F NMR: The chemical shift of the fluorine atom is sensitive to its electronic environment. DFT calculations are particularly useful for predicting ¹⁹F shifts in fluorinated aromatic compounds. researchgate.net

| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity | Notes |

| ¹H (Aromatic) | 7.2 - 8.0 | Multiplets | Complex pattern due to ortho-substitution |

| ¹H (tert-butyl) | ~1.4 | Singlet | 9 equivalent protons |

| ¹³C (Carbonyl) | ~162 | Singlet | Typical range for an acyl fluoride |

| ¹³C (Aromatic) | 125 - 150 | 6 distinct signals | Shifts influenced by both substituents |

| ¹³C (tert-butyl, C) | ~35 | Singlet | Quaternary carbon |

| ¹³C (tert-butyl, CH₃) | ~31 | Singlet | Methyl carbons |

| ¹⁹F | +20 to +40 | Singlet | Relative to CFCl₃ |

Note: Chemical shifts are estimates based on typical values for similar functional groups.

Similarly, vibrational frequencies can be calculated and compared to experimental infrared (IR) and Raman spectra. nih.gov For 2-tert-butylbenzoyl fluoride, key predicted vibrations would include:

A strong C=O stretching frequency, likely around 1800-1820 cm⁻¹.

A C-F stretching frequency.

Characteristic C-H stretching and bending modes for the aromatic ring and the tert-butyl group.

Aromatic C=C stretching vibrations in the 1450-1600 cm⁻¹ region.

These computational predictions provide a detailed theoretical framework for the structure, reactivity, and spectral properties of Benzoyl fluoride, 2-(1,1-dimethylethyl)-, guiding future experimental work and deepening the understanding of its chemical behavior.

Applications of Benzoyl Fluoride, 2 1,1 Dimethylethyl in Organic Synthesis

As a Versatile Acylating Agent in Organic Transformations

There is no specific information available in the reviewed literature regarding the use of Benzoyl fluoride (B91410), 2-(1,1-dimethylethyl)- as an acylating agent. While acyl fluorides, in general, are recognized as effective acylating agents, sometimes offering unique reactivity compared to their chloride or bromide counterparts, the specific utility of the 2-tert-butyl substituted version has not been documented. The steric bulk of the ortho-tert-butyl group would likely modulate its electrophilicity and substrate scope, but no studies have been found to elaborate on these aspects.

Precursor in the Synthesis of Complex Organic Molecules

No specific instances of Benzoyl fluoride, 2-(1,1-dimethylethyl)- being used as a precursor in the synthesis of complex organic molecules have been identified in the available literature. While the benzoyl moiety is a common structural motif in many complex natural products and pharmaceutical agents, the specific contribution of this particular substituted benzoyl fluoride as a building block is not reported.

Role in Polymer Chemistry and Materials Science

There is a notable absence of information regarding the application of Benzoyl fluoride, 2-(1,1-dimethylethyl)- in polymer chemistry and materials science.

Synthesis of Fluorinated Polymers and Copolymers

No records were found of Benzoyl fluoride, 2-(1,1-dimethylethyl)- being utilized as a monomer or initiator in the synthesis of fluorinated polymers or copolymers.

Modification of Polymer Surfaces

The use of Benzoyl fluoride, 2-(1,1-dimethylethyl)- for the modification of polymer surfaces is not described in the surveyed literature.

Utilization in Catalysis and Ligand Design

No literature could be found detailing the use of Benzoyl fluoride, 2-(1,1-dimethylethyl)- in the fields of catalysis or as a component in ligand design. The electronic and steric properties of the 2-tert-butylbenzoyl group could potentially be exploited in the design of novel ligands for metal catalysts, but no such applications have been reported.

Derivatization and Analogue Studies

Systematic Modification of the Benzoyl Fluoride (B91410) Core Structure

The acyl fluoride group is a versatile functional group, serving as a reactive intermediate for the synthesis of a wide array of carboxylic acid derivatives. Acyl fluorides are generally more stable than their acyl chloride counterparts but are sufficiently reactive to undergo nucleophilic acyl substitution. researchgate.net The core structure of 2-tert-butylbenzoyl fluoride can be systematically modified by reacting the acyl fluoride with various nucleophiles to form esters, amides, and other carbonyl compounds.

However, the significant steric hindrance imposed by the ortho-tert-butyl group presents a considerable challenge for these transformations. Nucleophilic attack at the carbonyl carbon is sterically shielded, often requiring more forcing reaction conditions or specialized reagents compared to unhindered benzoyl fluorides. For instance, the formation of sterically hindered amides and esters from acyl fluorides can be effectively achieved using highly reactive nucleophiles such as lithium amide bases (e.g., Lithium 2,2,6,6-tetramethylpiperidide, LiTMP) and lithium alkoxides. thieme-connect.com These strong nucleophiles can overcome the steric barrier presented by the 2-tert-butyl group to yield the desired substitution products.

Studies have shown that for sterically demanding substrates, acyl fluorides can offer advantages over acyl chlorides. The smaller size of the fluorine atom compared to chlorine may, in some cases, slightly reduce the steric congestion around the carbonyl group. Furthermore, acyl fluorides are less prone to certain side reactions, such as competitive ortho-metalation, which can occur when using strong organolithium bases with acyl chlorides. thieme-connect.com

Structure-Reactivity Relationships in 2-Substituted Benzoyl Fluorides

The reactivity of 2-substituted benzoyl fluorides is governed by a combination of the electronic and steric effects of the ortho-substituent. In the case of Benzoyl fluoride, 2-(1,1-dimethylethyl)-, these two effects are pronounced.

Electronic Effect : The tert-butyl group is generally considered to be a weak electron-donating group through inductive effects and C-C hyperconjugation. stackexchange.com This electron-donating nature slightly increases the electron density in the aromatic ring and at the carbonyl carbon. Compared to an unsubstituted benzoyl fluoride, this effect would be expected to slightly decrease the electrophilicity of the carbonyl carbon, thus reducing its intrinsic reactivity toward nucleophiles. Conversely, when compared to benzoyl fluorides bearing electron-withdrawing groups (e.g., -NO₂), the deactivating effect is more significant.

Steric Effect : The predominant factor influencing the reactivity of 2-tert-butylbenzoyl fluoride is the steric hindrance exerted by the bulky tert-butyl group. learncbse.inncert.nic.in This group physically obstructs the trajectory of incoming nucleophiles, significantly raising the activation energy for nucleophilic acyl substitution. nih.gov This "steric shielding" is a common feature in ortho-substituted aromatic compounds and is particularly dramatic with the tert-butyl group. Consequently, reactions at the carbonyl center of 2-tert-butylbenzoyl fluoride are substantially slower than for its meta- or para-substituted isomers, and also slower than for benzoyl fluorides with smaller ortho-substituents like methyl or chloro groups.

This interplay means that while the electronic effect of the tert-butyl group is minor and deactivating, the steric effect is major and overwhelmingly dictates the compound's low reactivity in nucleophilic substitution reactions.

Synthesis and Characterization of Related Acyl Fluorides and Benzoyl Derivatives

The synthesis of 2-tert-butylbenzoyl fluoride and related acyl fluorides is typically achieved by the deoxyfluorination of the corresponding carboxylic acids. Modern fluorinating agents have made this conversion efficient and tolerant of a wide range of functional groups, including sterically bulky ortho-substituents. The precursor, 2-tert-butylbenzoic acid, can be converted to the target acyl fluoride using various reagents.

A number of effective deoxyfluorination methods are available:

Cyanuric Fluoride or Deoxo-Fluor® : These are common reagents for converting carboxylic acids to acyl fluorides. organic-chemistry.org

Thionyl Fluoride (SOF₂) : A recently developed protocol using ex situ generated SOF₂ allows for the rapid and high-yielding synthesis of both aliphatic and aromatic acyl fluorides under mild conditions. nih.gov

BT-SCF₃ (2-(Trifluoromethylthio)benzothiazolium triflate) : This reagent facilitates the direct conversion of carboxylic acids to acyl fluorides, which can then be used in one-pot procedures to form amides. beilstein-journals.org

Phase-Transfer Catalysis : A convenient and scalable method involves the halogen exchange of the corresponding acyl chloride (e.g., 2-tert-butylbenzoyl chloride) with an aqueous bifluoride solution using a phase-transfer catalyst. thieme-connect.com

The table below summarizes some modern reagents used for the synthesis of acyl fluorides from carboxylic acids, which are applicable for preparing sterically hindered variants like 2-tert-butylbenzoyl fluoride.

| Fluorinating Reagent | Typical Conditions | Key Advantages | Reference |

|---|---|---|---|

| Thionyl Fluoride (SOF₂) | Pyridine, DCM, 30 min | Rapid, mild conditions, column-free | nih.gov |

| BT-SCF₃ | DIPEA, DCM, rt | High yields, suitable for one-pot amidation | beilstein-journals.org |

| XtalFluor-E® | cat. NaF, EtOAc, rt | Simple filtration for purification | organic-chemistry.org |

| Aqueous HF₂⁻ / PTC | NBu₄HF₂, DCM/H₂O, rt | Gram-scale synthesis, high purity | thieme-connect.com |

Characterization of 2-tert-butylbenzoyl fluoride and its derivatives relies on standard analytical techniques. ¹H, ¹³C, and ¹⁹F NMR spectroscopy are used to confirm the structure, with the ¹⁹F NMR signal being particularly diagnostic for the acyl fluoride. Infrared (IR) spectroscopy shows a characteristic carbonyl (C=O) stretching frequency for the acyl fluoride. For definitive structural elucidation, single-crystal X-ray diffraction can be employed, providing precise bond lengths and angles, similar to studies performed on the parent benzoyl fluoride molecule. nih.govresearchgate.net

Influence of Varying Ortho-Substituents on Chemical Behavior

The chemical behavior of a benzoyl fluoride is highly sensitive to the nature of the substituent at the ortho position. Comparing the tert-butyl group to other substituents highlights its unique and dominant steric influence.

Steric Effects : The steric bulk of ortho-substituents generally decreases the reactivity of the acyl fluoride towards nucleophilic attack. The order of steric hindrance is approximately: H < F < Cl < CH₃ < C(CH₃)₃. The tert-butyl group represents an extreme in this series, causing a dramatic reduction in reaction rates. For example, fluorocyclization reactions involving ortho-substituted styrenes show significantly lower reactivity and selectivity compared to their para- or meta-substituted counterparts, an effect attributed to steric clashes. nih.gov

Electronic Effects : Ortho-substituents also exert electronic effects. Electron-withdrawing groups (EWGs) like -NO₂ or -Cl increase the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack, provided steric hindrance is not overwhelming. Conversely, electron-donating groups (EDGs) like -OCH₃ or alkyl groups decrease this electrophilicity. The tert-butyl group is a weak EDG.

The following table provides a qualitative comparison of the influence of different ortho-substituents on the reactivity of benzoyl fluoride.

| Ortho-Substituent (X in 2-X-C₆H₄COF) | Primary Electronic Effect | Relative Steric Bulk | Predicted Overall Effect on Reactivity (vs. H) |

|---|---|---|---|

| -H | Neutral (Reference) | Minimal | Reference |

| -F | Inductively Withdrawing | Small | Slightly increased (electronically) but may be decreased (sterically) |

| -CH₃ | Weakly Donating | Moderate | Decreased |

| -NO₂ | Strongly Withdrawing | Moderate | Increased (if sterically accessible) |

| -C(CH₃)₃ | Weakly Donating | Very Large | Strongly Decreased |

Process Chemistry and Sustainable Production Considerations

Reaction Optimization for Yield and Selectivity

Optimizing the synthesis of 2-(1,1-dimethylethyl)benzoyl fluoride (B91410) is crucial for maximizing yield and minimizing the formation of impurities. The steric hindrance imposed by the ortho-tert-butyl group significantly influences reaction conditions.

For deoxyfluorination reactions , key optimization parameters include:

Reagent Stoichiometry: An excess of the fluorinating agent is often required to drive the reaction to completion, but this increases cost and waste. Careful optimization is needed to find the optimal balance.

Solvent: Dichloromethane (B109758) (DCM) is a common solvent for many deoxyfluorination reactions. nih.gov However, for industrial processes, alternative "green" solvents are being explored. researchgate.net

Temperature: While many modern fluorinating agents react at room temperature, gentle heating may be necessary for sterically hindered substrates like 2-(1,1-dimethylethyl)benzoic acid. However, higher temperatures can also lead to the formation of by-products through decomposition of the reagent or side reactions of the product.

Additives: For reagents like XtalFluor-E, the addition of a catalytic amount of a fluoride salt (e.g., NaF) or a base can significantly improve the reaction rate and yield. acs.org

For phase-transfer catalyzed halogen exchange , optimization focuses on:

Catalyst Selection and Loading: Tetrabutylammonium salts are common and effective phase-transfer catalysts. organic-chemistry.org The catalyst loading is typically in the range of 1-10 mol%.

Solvent System: A biphasic system, often consisting of an organic solvent like dichloromethane and water, is employed. organic-chemistry.org The choice of organic solvent can influence the efficiency of the phase transfer.

Stirring Rate: Vigorous stirring is essential to maximize the interfacial area between the two phases, which is crucial for efficient catalysis. thieme-connect.comorganic-chemistry.orgthieme-connect.com

Concentration of Fluoride Source: The concentration of the aqueous solution of the fluoride salt can impact the reaction rate.

| Parameter | Deoxyfluorination | Phase-Transfer Catalysis |

|---|---|---|

| Key Reagents | Fluorinating agent (e.g., XtalFluor-E), carboxylic acid | Acyl chloride, fluoride source (e.g., KHF₂), phase-transfer catalyst (e.g., NBu₄Cl) |

| Typical Solvents | Dichloromethane, Ethyl Acetate acs.org | Biphasic: Dichloromethane/Water organic-chemistry.org |

| Temperature | Room temperature to moderate heating | Room temperature thieme-connect.comorganic-chemistry.orgthieme-connect.com |

| Critical Factor for Hindered Substrates | Choice of potent fluorinating agent, potential for higher temperatures | Efficient mixing, catalyst selection |

Waste Minimization and By-product Management in Synthesis

A key aspect of sustainable production is the minimization of waste and the effective management of by-products.

In deoxyfluorination reactions using sulfur-based reagents, the primary by-products are sulfur-containing compounds. For example, the reaction with Deoxo-Fluor® produces aminofluorosulfites. While the XtalFluor® reagents are designed for greater stability and easier handling, they still generate stoichiometric by-products that require disposal. nih.gov The use of reagents like CpFluor is advantageous in that the by-products are organic molecules that may be more amenable to standard waste treatment processes.

The phase-transfer catalysis approach offers significant green chemistry advantages. The use of water as one of the solvents reduces the reliance on volatile organic compounds. jetir.org The primary inorganic by-product is a chloride salt (e.g., KCl), which is generally less hazardous than the by-products of many fluorinating agents. The phase-transfer catalyst itself remains in the reaction mixture and can potentially be recycled, although this can be challenging in practice and requires dedicated separation processes. alfachemic.comresearchgate.net

Strategies for waste minimization include:

Catalytic approaches: The development of catalytic deoxyfluorination methods would significantly reduce waste, but this remains a challenging area of research, especially for sterically hindered substrates.

Reagent Recycling: For some fluorinating agents, there is potential for recycling the by-products back to the starting reagent, although this is often not economically viable on an industrial scale.

Solvent Selection and Recycling: The use of greener solvents and the implementation of solvent recovery and recycling systems can significantly reduce the environmental impact of the process. Fluorous biphasic systems, where the catalyst is dissolved in a fluorous solvent, offer another avenue for catalyst recycling. tcichemicals.com

Fluoride Waste Treatment: Aqueous fluoride waste streams can be treated by precipitation with calcium salts to form calcium fluoride (CaF₂), which has low solubility. sci-hub.se This solid can then be disposed of as industrial waste. Advanced methods for fluoride removal include adsorption on various materials and membrane filtration.

Catalyst Development for Efficient Production

The development of highly efficient and selective catalysts is a cornerstone of modern process chemistry. For the synthesis of 2-(1,1-dimethylethyl)benzoyl fluoride, catalyst development is focused on two main areas:

Phase-Transfer Catalysts: While quaternary ammonium (B1175870) salts are effective, research into more efficient or recyclable phase-transfer catalysts is ongoing. This includes the development of catalysts that are more lipophilic to enhance their transfer into the organic phase, or catalysts supported on solid phases for easier separation and reuse. alfachemic.com Hydrogen bonding phase-transfer catalysis is an emerging area that utilizes neutral H-bond donors to transport anions, offering a different catalytic paradigm. acs.org

Catalytic Deoxyfluorination: The ultimate goal for a sustainable process would be a direct, catalytic deoxyfluorination of the carboxylic acid. While some progress has been made in the catalytic fluorination of other functional groups, a general and scalable catalytic method for the deoxyfluorination of sterically hindered carboxylic acids is not yet established. Research in this area is focused on transition-metal catalysis and organocatalysis.

The steric hindrance of the 2-tert-butyl group presents a significant challenge for catalyst design, as the active site of the catalyst must be accessible to the carboxylic acid group. This may require catalysts with specific structural features to accommodate bulky substrates.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for preparing 2-(1,1-dimethylethyl)benzoyl fluoride, and how do reaction conditions influence yield and purity?

- Methodology : The compound can be synthesized via palladium-catalyzed acyl-exchange reactions using benzoyl fluoride as a fluoride source. For example, reacting benzoyl fluoride with tert-butyl-substituted benzoic anhydrides in the presence of palladium/phosphine catalysts enables selective fluorination . Key parameters include catalyst loading (e.g., 5–10 mol%), solvent choice (e.g., toluene or THF), and temperature (80–100°C). Yield optimization requires rigorous exclusion of moisture to prevent hydrolysis of the acyl fluoride intermediate. Purity is typically confirmed via NMR and HPLC analysis .

Q. How do the electronic and steric effects of the tert-butyl group influence the reactivity of benzoyl fluoride derivatives in nucleophilic substitution reactions?

- Analysis : The tert-butyl group at the 2-position introduces steric hindrance, slowing down nucleophilic attack at the carbonyl carbon. This is evidenced by comparative kinetic studies with unsubstituted benzoyl fluoride, where tert-butyl derivatives exhibit lower reaction rates in solvolysis experiments. Electronic effects (e.g., electron-donating tert-butyl groups) reduce electrophilicity at the carbonyl, further modulating reactivity. Solvent polarity (e.g., acetone-water mixtures) and temperature (25–50°C) are critical variables in such studies .

Advanced Research Questions

Q. What role does 2-(1,1-dimethylethyl)benzoyl fluoride play in controlled fluoride release systems for dendritic drug delivery platforms?

- Application : The compound acts as a latent fluoride source in dendrimer-based delivery systems. For example, tert-butyldimethylsilyl (TBDMS)-protected triggers in dendrons release fluoride upon hydrolysis, which subsequently reacts with 2-(1,1-dimethylethyl)benzoyl fluoride to regenerate free fluoride ions. This cascade enables sustained drug release (e.g., fluorophores like 4-amino-1,8-naphthalimide) with tunable kinetics. Key challenges include balancing fluoride release rates with dendrimer stability, achieved by adjusting trigger-group hydrophobicity and benzoyl fluoride concentration .

Q. How can 2-(1,1-dimethylethyl)benzoyl fluoride be optimized as a fluorine dopant in ZnO thin films, and what are the limitations in precursor stability?

- Experimental Design : The compound is dissolved in zinc precursor solutions (e.g., EtZn(TMEDA) in xylene) and deposited via chemical vapor deposition (CVD) at 450–525°C. Fluorine doping efficiency depends on the molar ratio of benzoyl fluoride to zinc precursor (optimal ~1:10). Stability issues arise due to gradual decomposition in storage; using polyfluorocarbon (e.g., Teflon) containers under dry nitrogen mitigates precipitation. Shelf life is extended to ~72 hours under these conditions, as verified by FTIR and XPS post-deposition .

Q. What mechanistic insights explain contradictory solvolysis rates of tert-butyl-substituted benzoyl fluorides in varying solvent systems?

- Data Contradiction Analysis : Solvolysis rates in aqueous acetone vs. ethanol show divergent trends. In high-polarity solvents (80% acetone-water), tert-butyl derivatives follow a third-order mechanism (simultaneous nucleophilic attack and acid catalysis), while in ethanol, steric effects dominate, favoring a cationic intermediate pathway. Contradictions arise from solvent-dependent transition states, resolved via Arrhenius plots and isotopic labeling (e.g., tracking in hydrolysis) .

Methodological Guidance

Q. What analytical techniques are most effective for characterizing tert-butyl-substituted benzoyl fluoride derivatives?

- Techniques :

- NMR Spectroscopy : and NMR confirm structural integrity and purity. NMR detects electronic effects of the tert-butyl group.

- Mass Spectrometry : High-resolution MS (HRMS) verifies molecular weight and fragmentation patterns.

- Chromatography : Reverse-phase HPLC with UV detection monitors reaction progress and isolates intermediates.

- X-ray Crystallography : Resolves steric effects in solid-state structures .

Q. How can researchers mitigate decomposition of 2-(1,1-dimethylethyl)benzoyl fluoride during long-term storage?

- Best Practices :

- Use inert, moisture-free containers (e.g., Teflon-lined vials).

- Store under dry nitrogen or argon at –20°C.

- Add stabilizers like radical scavengers (e.g., BHT) to prevent autoxidation.

- Regularly monitor via NMR for hydrolysis byproducts (e.g., benzoic acid) .

Emerging Research Directions

Q. Can 2-(1,1-dimethylethyl)benzoyl fluoride serve as a fluorinating agent in asymmetric catalysis?

- Hypothesis : Preliminary studies suggest potential in enantioselective fluorination of prochiral ketones. Challenges include identifying chiral ligands (e.g., BINAP derivatives) compatible with the bulky tert-butyl group. Kinetic resolution experiments and DFT modeling are recommended to explore transition-state geometries .

Q. What are the implications of tert-butyl substitution on the toxicity profile of benzoyl fluoride derivatives in biomedical applications?

- Safety Considerations : While unsubstituted benzoyl fluoride is highly reactive and toxic (causes severe eye/respiratory irritation), the tert-butyl group may reduce volatility and acute toxicity. In vitro assays (e.g., MTT cytotoxicity in HEK293 cells) and Ames mutagenicity tests are advised before in vivo studies. Proper handling requires fume hoods and PPE .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.